molecular formula C15H9FN2O2S B2372465 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865248-89-1

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2372465
CAS RN: 865248-89-1
M. Wt: 300.31
InChI Key: VAGZMVZMYCISQW-ICFOKQHNSA-N
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Description

The compound “(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is built up from a 4-fluoro-benzyl-idene moiety and a di-hydro-benzo-thia-zine unit with a propynyl substituent . The heterocyclic portion of the di-hydro-benzo-thia-zine unit adopts a shallow boat conformation with the propynyl substituent nearly perpendicular to it .


Molecular Structure Analysis

The molecular structure of the compound involves a 4-fluoro-benzyl-idene moiety and a di-hydro-benzo-thia-zine unit with a propynyl substituent . The heterocyclic portion of the di-hydro-benzo-thia-zine unit adopts a shallow boat conformation with the propynyl substituent nearly perpendicular to it . The two benzene rings are oriented at a dihedral angle of 43.02 (6)° .

Scientific Research Applications

Tyrosinase Inhibition

The compound may play a crucial role in tyrosinase inhibition . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Inhibitors of this enzyme are used in the treatment of disorders related to hyperpigmentation.

Photophysical and Electrochemical Properties

The compound has been studied for its photophysical and electrochemical properties . Understanding these properties can help in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.

Chemical Properties

The compound has been studied for its chemical properties . Understanding these properties can help in the synthesis of new compounds and the development of new chemical reactions.

Biological Potential of Indole Derivatives

The compound may have potential as a bioactive aromatic compound containing the indole nucleus . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2S/c1-2-8-18-13-10(16)5-3-7-12(13)21-15(18)17-14(19)11-6-4-9-20-11/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGZMVZMYCISQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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